

Physical and chemical properties of 7-cyanoindoline

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Compound of Interest

Compound Name: *Indoline-7-carbonitrile*

Cat. No.: *B147809*

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7-Cyanoindoline: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical and chemical properties of 7-cyanoindoline, also known by its IUPAC name 2,3-dihydro-1H-indole-7-carbonitrile.[\[1\]](#) This molecule is a significant intermediate in the synthesis of various indole derivatives, which are widely explored in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

While extensive experimental data for 7-cyanoindoline is not widely available in public literature, the following tables summarize the known and predicted physicochemical properties of the compound.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂	[1]
Molecular Weight	144.17 g/mol	[1]
Appearance	Solid (predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Polar Surface Area	35.8 Å ²	[1]
Rotatable Bond Count	0	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Solubility Profile

Specific solubility data for 7-cyanoindoline is not extensively documented. However, based on its chemical structure, which includes a polar nitrile group, a secondary amine, and an aromatic ring, a general solubility profile can be inferred. It is expected to have some solubility in polar organic solvents. For comparison, the related compound 5-cyanoindole is soluble in chloroform, hexane, and methanol, but insoluble in water.[\[2\]](#)

Spectral Data

Detailed experimental spectra for 7-cyanoindoline are not readily found in peer-reviewed literature. However, expected spectral characteristics can be predicted based on its structure, and some experimental data is available.

¹H-NMR Spectroscopy

Experimental proton NMR data for 7-cyanoindoline has been reported in deuterated chloroform (CDCl₃).[\[3\]](#)

Chemical Shift (δ) in ppm	Multiplicity	Assignment
3.08	t (triplet)	C3-H ₂
3.70	t (triplet)	C2-H ₂
4.53	bs (broad singlet)	N1-H
6.61	t (triplet)	C5-H
7.13	d (doublet)	C4-H or C6-H
7.18	d (doublet)	C4-H or C6-H

Infrared (IR) Spectroscopy

An experimental IR spectrum for 7-cyanoindoline is not available. However, the following characteristic absorption bands are expected:

- N-H Stretch: A moderate to strong band in the region of 3300-3500 cm^{-1} .
- Aromatic C-H Stretch: Weak to medium bands above 3000 cm^{-1} .^[4]
- Aliphatic C-H Stretch: Medium to strong bands below 3000 cm^{-1} .^[4]
- C≡N (Nitrile) Stretch: A sharp, medium-intensity band around 2220-2260 cm^{-1} .
- C=C Aromatic Stretch: Weak to medium bands in the 1450-1600 cm^{-1} region.
- C-N Stretch: In the fingerprint region, typically between 1250-1350 cm^{-1} .

Mass Spectrometry

An experimental mass spectrum for 7-cyanoindoline is not publicly available. The expected molecular ion peak ($[\text{M}]^+$) would be at an m/z of approximately 144.17. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and cleavage of the indoline ring.

Chemical Properties and Reactivity

Stability and Storage

Information regarding the stability of 7-cyanoindoline is limited. As with many indoline derivatives, it may be sensitive to light and air. It is advisable to store the compound in a cool, dark place under an inert atmosphere.

Reactivity

The reactivity of 7-cyanoindoline is characterized by the functionalities present: the secondary amine, the aromatic ring, and the nitrile group.

- **N-H Reactivity:** The secondary amine in the indoline ring can undergo reactions typical of amines, such as acylation, alkylation, and sulfonylation. The electron-withdrawing effect of the cyano group on the adjacent benzene ring would slightly increase the acidity of the N-H proton compared to unsubstituted indoline.
- **Aromatic Ring Reactivity:** The benzene portion of the indoline ring can undergo electrophilic aromatic substitution. The cyano group is a deactivating, meta-directing group, which would influence the regioselectivity of such reactions.
- **Dehydrogenation:** 7-Cyanoindoline serves as a direct precursor to 7-cyanoindole through catalytic dehydrogenation.^[3] This is a key transformation, as 7-cyanoindole is a valuable building block in medicinal chemistry.
- **Nitrile Group Reactivity:** The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to other functionalized indoline derivatives.

Experimental Protocols

Synthesis of 7-Cyanoindoline from Indoline

A two-stage process for the synthesis of 7-cyanoindoline from indoline has been described.^[3]

Stage 1: Cyanization of Indoline This stage involves the reaction of indoline with a Lewis acid and a cyanization agent to form an intermediate, which is then treated with an alkali metal alcoholate. While specific reagents and conditions are not fully detailed, this general pathway highlights the introduction of the cyano group onto the indoline scaffold.

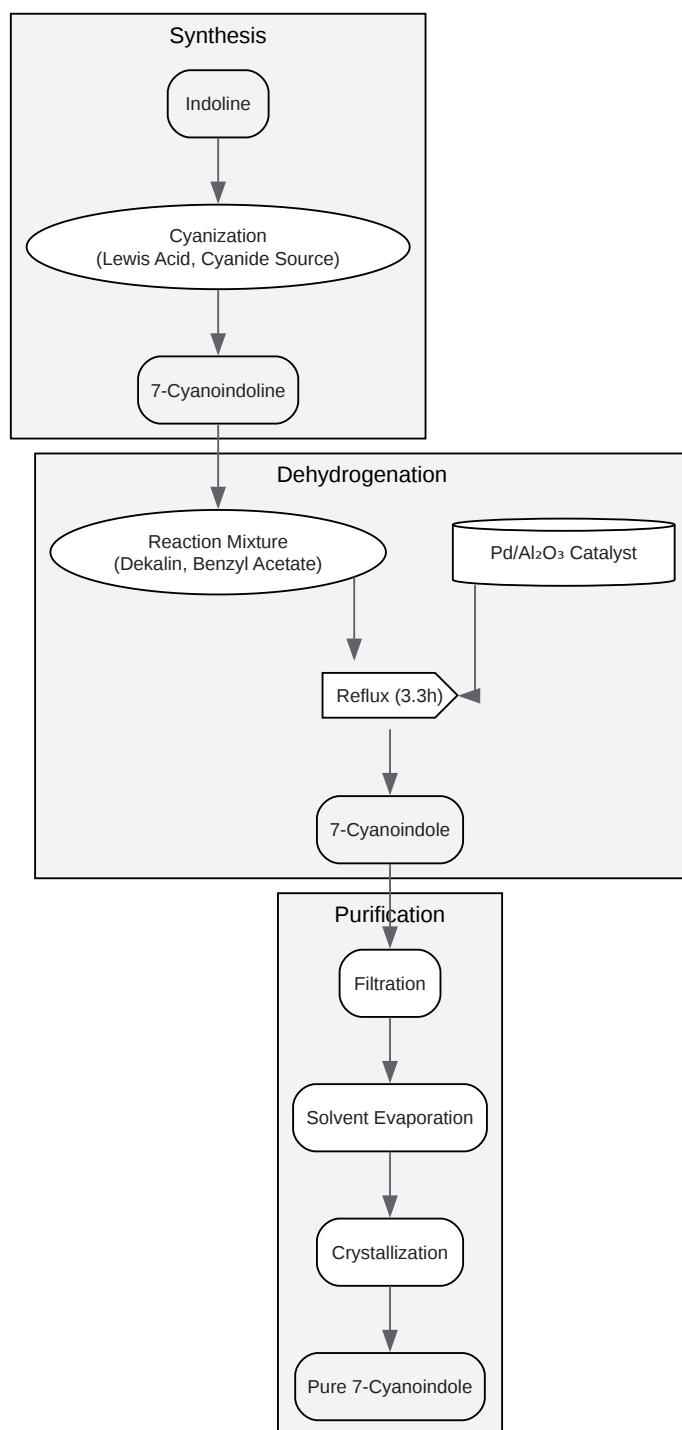
Stage 2: Catalytic Dehydrogenation to 7-Cyanoindole This protocol details the conversion of 7-cyanoindoline to 7-cyanoindole.^[3]

- Reactants:
 - 7-cyanoindoline (1.2 g, 8.3 mmol)
 - Benzyl acetate (1.25 g, 8.3 mmol)
 - 5% Palladium on Alumina (Pd/Al₂O₃) catalyst (0.15 g)
 - Dekalin (20 ml)
- Procedure:
 - A mixture of 7-cyanoindoline and benzyl acetate in dekalin is heated to 75°C in a round-bottom flask under an inert gas atmosphere.
 - The 5% Pd/Al₂O₃ catalyst is added to the heated mixture.
 - The reaction mixture is heated to reflux temperature and maintained for 3.3 hours.
 - After cooling, the catalyst is filtered off and washed with toluene (5 ml).
 - The solvent is removed by evaporation under reduced pressure to yield the crude product.
 - The crude material, containing primarily 7-cyanoindole, can be purified by crystallization from an n-hexane/xylene mixture.[\[3\]](#)

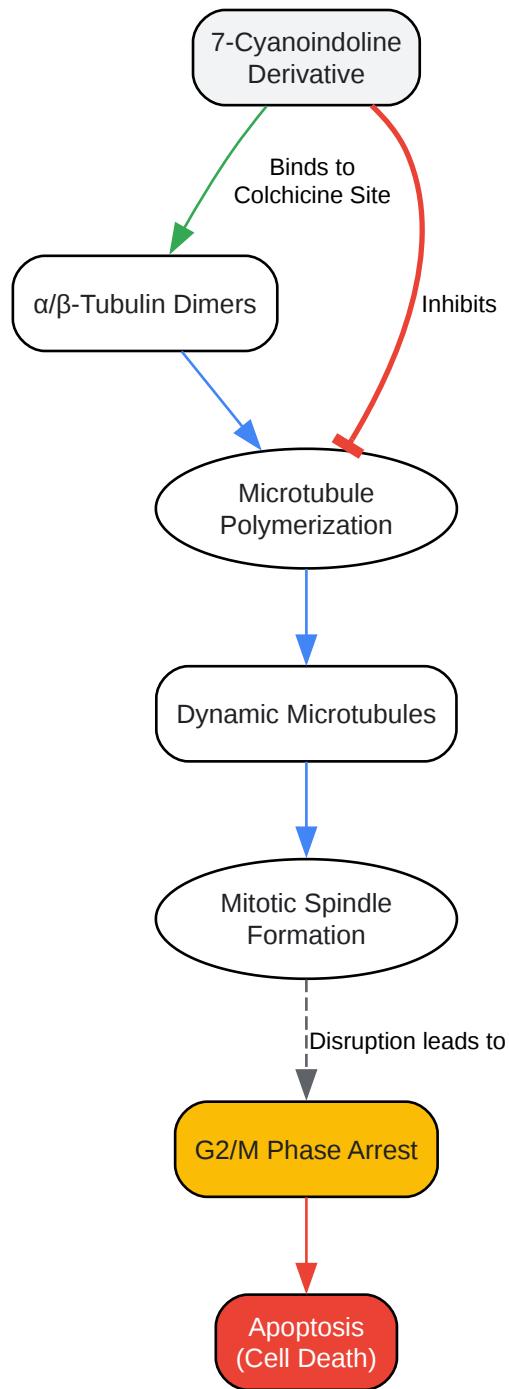
Visualizations

Synthesis and Dehydrogenation Workflow

Workflow for the Synthesis and Dehydrogenation of 7-Cyanoindoline



Potential Anticancer Mechanism of 7-Cyanoindoline Derivatives

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